3H-Pyrrolo[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. It is classified under the quinoxaline derivatives, which are known for their potential applications in pharmaceuticals, particularly as anticancer, antibacterial, and antioxidant agents. The structural framework of 3H-pyrrolo[2,3-b]quinoxaline consists of a fused pyrrole and quinoxaline system, contributing to its unique chemical properties and reactivity.
3H-Pyrrolo[2,3-b]quinoxaline is synthesized from various precursors through multiple synthetic routes. It falls under the broader category of quinoxalines, which are bicyclic compounds formed by the fusion of a benzene ring with a pyrazine ring. Quinoxalines have been extensively studied for their therapeutic potential, including roles as anticancer agents, anticonvulsants, and anti-inflammatory drugs .
The synthesis of 3H-pyrrolo[2,3-b]quinoxaline can be achieved through several methods:
The molecular structure of 3H-pyrrolo[2,3-b]quinoxaline features a fused bicyclic system characterized by:
3H-Pyrrolo[2,3-b]quinoxaline participates in various chemical reactions:
The mechanism of action for compounds derived from 3H-pyrrolo[2,3-b]quinoxaline often involves interactions with biological macromolecules such as enzymes or receptors:
The applications of 3H-pyrrolo[2,3-b]quinoxaline are extensive in scientific research:
3H-Pyrrolo[2,3-b]quinoxaline (CAS 13350-84-0) is a tricyclic heteroaromatic system with the molecular formula C₁₀H₇N₃ and a molecular weight of 169.19 g/mol [2] [9]. Its core structure consists of:
Table 1: Representative Derivatives and Synthetic Routes
Compound | R¹ | R² | R³ | Synthetic Method | Reference |
---|---|---|---|---|---|
2a | Cl | H | Ph | Gold-catalyzed hydroamination | [3] |
3a | Ph | Ph | COOEt | Acetic acid-mediated cyclization | [4] |
3i | Me | 4-OMe-C₆H₄ | 4-COMe-C₆H₄ | Gold catalysis | [3] |
3a′ | Ph | Ph | COOEt | Ethanol/citric acid condensation | [7] |
The 3H- designation indicates a mobile hydrogen atom enabling prototropy:
NMR Spectroscopy
¹H and ¹³C NMR provide definitive assignment of tautomeric states and substituent effects:
Table 2: Diagnostic NMR Chemical Shifts
Compound | Key Proton Signals (δ, ppm) | Key Carbon Signals (δ, ppm) | Tautomer |
---|---|---|---|
3a | 8.41 (dd, Ar-H), 4.32 (q, OCH₂) | 163.34 (C=O), 155.14 (C3) | Aromatic |
3a′ | 8.96 (s, NH), 6.25 (s, =CH) | 155.75 (C=O), 96.61 (=CH) | 2,3-Dihydro |
High-Resolution Mass Spectrometry (HRMS)
HRMS-ESI validates molecular formulae via precise m/z measurements:
Infrared Spectroscopy
IR spectra reveal:
Single-crystal X-ray diffraction elucidates:
Table 3: Crystallographic Parameters for Key Derivatives
Derivative | Space Group | Key Interactions | Bond Lengths (Å) | Biological Target |
---|---|---|---|---|
Kinase inhibitor | P2₁2₁2₁ | H-bond: N-H···O=C (2.92 Å) | C−N: 1.33 | EphA3 kinase [1] |
Gold-complex | P1̄ | Au−C: 2.04–2.08 Å | C−C: 1.39 | N/A [3] |
PDE4 inhibitor | C2/c | π-π stacking (3.51 Å) | N−H: 0.88 | PDE4B [8] |
Crystallography confirms that electron-withdrawing substituents (e.g., Cl at R¹) enhance planarity and π-stacking efficiency, critical for kinase inhibition [1] [3].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0